Superior Infarct Size Reduction vs. Lidocaine in a Canine Coronary Occlusion Model
In a randomized, controlled canine study of 6-hour coronary artery occlusion, droxicainide treatment resulted in a significantly smaller percentage of the hypoperfused (at-risk) zone progressing to frank necrosis compared to both control and lidocaine-treated animals [1]. Droxicainide reduced the necrotic fraction by 41% relative to control (p<0.001), whereas lidocaine produced only a 20% reduction (p<0.01) [1]. The direct comparator analysis shows droxicainide halved the infarcted area compared to lidocaine's more modest effect [1].
| Evidence Dimension | Infarct size as a percentage of hypoperfused (at-risk) zone (Percent Hypoperfused Area Evolving to Necrosis) |
|---|---|
| Target Compound Data | 50.1% ± 5.3% (n=10 dogs) |
| Comparator Or Baseline | Lidocaine: 68.1% ± 4.1% (n=10 dogs); Control (untreated): 85.6% ± 2.0% (n=9 dogs) |
| Quantified Difference | Droxicainide reduced infarct size by an additional 18 percentage points vs. lidocaine (41% reduction vs. 20% reduction from control). The difference between droxicainide and lidocaine was statistically significant (p < 0.005). |
| Conditions | Canine model; 6-hour coronary artery occlusion; infarct delineation by triphenyltetrazolium chloride (TTC) staining; hypoperfused zone assessed via technetium-99m microspheres; droxicainide and lidocaine administered 15 minutes post-occlusion. |
Why This Matters
For researchers modeling ischemia-reperfusion injury or screening cardioprotective interventions, droxicainide offers a statistically and quantitatively superior infarct-limiting effect than the reference standard lidocaine, making it a more potent tool for establishing positive controls or investigating salvage mechanisms.
- [1] D B Faria, W M Cheung, L G Ribeiro, P R Maroko. Effects of lidocaine and droxicainide on myocardial necrosis: a comparative study. J Am Coll Cardiol. 1983 Jun;1(6):1447-52. doi: 10.1016/s0735-1097(83)80048-5. PMID: 6853899. View Source
